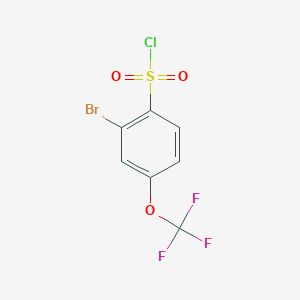

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

Description

¹H/¹³C NMR Analysis

Key NMR signals (CDCl₃, 400 MHz):

| Nucleus | Position | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|---|

| ¹H | H-3 | 7.82 | d (J=8.6) | H-3/H-5: 2.4 |

| ¹H | H-5 | 7.26 | dd (J=8.6, 2.2) | - |

| ¹H | H-6 | 7.56 | d (J=2.2) | - |

| ¹³C | C-1 | 142.1 | - | - |

| ¹³C | C-2 | 121.5 | - | - |

| ¹³C | SO₂Cl | 134.6 | - | - |

The trifluoromethoxy group causes deshielding at C-4 (δC 151.5 ppm).

FT-IR and Raman Spectroscopy

Key vibrational modes (cm⁻¹):

- S=O asym. stretch : 1375 (IR), 1362 (Raman).

- S=O sym. stretch : 1168 (IR), 1175 (Raman).

- C-Br stretch : 565 (IR).

- OCF₃ asym. stretch : 1280–1310 (IR).

UV-Vis Spectroscopy

In acetonitrile, absorption maxima occur at:

- λ = 254 nm (π→π* transition, benzene ring).

- λ = 295 nm (n→π* transition, sulfonyl chloride).

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Electron ionization (EI-MS, 70 eV) yields characteristic fragments:

| m/z | Relative Abundance (%) | Fragment Ion |

|---|---|---|

| 338.8 | 100 (M⁺) | C₇H₃BrClF₃O₃S⁺ |

| 303.9 | 65 | [M-Cl]⁺ |

| 258.0 | 42 | [M-SO₂Cl]⁺ |

| 178.9 | 28 | C₆H₃BrF₃O⁺ |

Properties

IUPAC Name |

2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWRUCDVDGRSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Starting Benzene Derivative

- Bromination of 2-(trifluoromethoxy)benzene using N-bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., FeBr₃) yields 4-bromo-2-(trifluoromethoxy)benzene .

Step 2: Sulfonation to Form Sulfonyl Chloride

- The brominated compound undergoes chlorosulfonic acid treatment, as described above, to yield 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride .

- Temperature: 20–60°C

- Solvent: Usually chlorinated solvents like dichloromethane or chloroform for better control

- Patents and literature indicate yields of approximately 60–82% for this route, emphasizing its efficiency and industrial relevance.

Diazotization and Sulfonyl Chloride Formation (Diazotization Route)

Method Overview:

An alternative, more sophisticated pathway involves diazotization of an amino precursor followed by sulfonyl chloride formation.

- Preparation of 2-amino-4-(trifluoromethoxy)benzene via nitration and subsequent reduction.

- Diazotization of the amino group using sodium nitrite in acidic conditions at low temperature (-5°C to 0°C).

- Reaction of the diazonium salt with sulfur dioxide or chlorosulfonic acid to form the sulfonyl chloride.

- High regioselectivity

- Suitable for synthesizing complex derivatives

- Multi-step process with sensitive intermediates

Notes on Research Findings and Optimization

- Reaction temperature and solvent choice are critical for optimizing yield and selectivity, especially in direct sulfonation methods.

- Electronic effects of the trifluoromethoxy group significantly influence the reactivity of the benzene ring, often necessitating milder conditions.

- Industrial production favors continuous flow processes, which enhance safety and consistency, especially during chlorosulfonation steps.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonate Derivatives: Formed by reaction with thiols

Scientific Research Applications

Synthetic Chemistry Applications

Reagent in Organic Synthesis:

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is frequently utilized as a reagent for the introduction of trifluoromethyl and bromine groups into various organic molecules. It has been shown to facilitate the synthesis of complex compounds through:

- Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, allowing for the creation of diverse derivatives.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for constructing complex organic frameworks .

Case Study: Synthesis of Aryl Compounds

In a study published in Organic & Biomolecular Chemistry, researchers demonstrated the use of this compound in direct arylation reactions involving indole derivatives. The reaction conditions allowed for high yields and selectivity, showcasing its utility in synthesizing biologically relevant compounds .

Medicinal Chemistry Applications

Drug Development:

The compound is significant in pharmaceutical chemistry due to its ability to modify bioactive molecules. It has been employed in synthesizing potential drug candidates by introducing functional groups that enhance biological activity.

Example: Synthesis of Anticancer Agents

Research has indicated that derivatives synthesized from this compound exhibit promising anticancer activity. For instance, a derivative was synthesized for evaluation against specific cancer cell lines, demonstrating effective growth inhibition .

Material Science Applications

Functional Materials:

In material science, this compound is explored for creating functional materials with specific properties due to its unique electronic characteristics imparted by the trifluoromethoxy group.

Example: Polymer Synthesis

The compound has been used to synthesize polymers with enhanced thermal stability and chemical resistance. These materials are being investigated for applications in coatings and advanced composites .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Synthetic Chemistry | Reagent for nucleophilic substitutions | Synthesis of aryl compounds |

| Medicinal Chemistry | Modification of bioactive molecules | Development of anticancer agents |

| Material Science | Creation of functional polymers | High-performance coatings and composites |

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is primarily based on its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride with structurally analogous sulfonyl chlorides, highlighting substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Structural and Reactivity Insights

Positional Isomerism :

- The bromo and trifluoromethoxy groups in this compound create distinct electronic effects compared to its 4-bromo-2-(trifluoromethoxy) isomer. The meta-substitution pattern in the latter may reduce steric hindrance during nucleophilic substitution reactions.

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Bromo vs. Chloro: Bromo substituents increase molecular weight and steric bulk compared to chloro analogs, affecting reaction kinetics in cross-coupling reactions.

Synthetic Utility :

- Compounds like 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzene-1-sulfonyl chloride () demonstrate the versatility of sulfonyl chlorides in forming complex ether-linked derivatives, which are pivotal in drug design.

Biological Activity

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethoxy group and a bromine atom, which contribute to its chemical reactivity and biological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.

- Chemical Formula : CHBrClFOS

- CAS Number : 752132-49-3

- Molecular Weight : 303.53 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in biochemical pathways.

The compound acts primarily through the inhibition of specific enzymes and receptors, which can lead to various therapeutic effects. Its mechanism involves:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, effectively inhibiting their activity.

- Receptor Binding : The unique structural features allow it to interact with various biological receptors, modulating their function.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on branched-chain amino acid transaminase (BCAT). The compound demonstrated significant inhibitory activity with an IC value of approximately 60 nM, indicating its potential as a therapeutic agent for metabolic disorders related to amino acid metabolism .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested for antimicrobial properties against various bacterial strains. The results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting potential applications in developing new antimicrobial agents .

Data Summary Table

Safety and Toxicological Profile

This compound is classified as hazardous:

- Skin Corrosion/Irritation : Causes severe burns upon contact.

- Respiratory Irritation : Inhalation can lead to respiratory distress.

These properties necessitate careful handling and assessment during research and application.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride, and how are reaction conditions optimized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A typical approach involves reacting sodium 4-hydroxybenzenesulfonate with bromomethyl-substituted aromatic precursors (e.g., 4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene) in a polar solvent (e.g., ethanol/water) under reflux (100°C, 16 hours). Post-reaction acidification with HCl and extraction with ethyl acetate followed by drying (MgSO₄) and solvent evaporation yields the product . Optimization includes adjusting stoichiometry, solvent polarity (to enhance solubility of intermediates), and temperature to minimize side reactions. Column chromatography (silica gel) or recrystallization may be used for purification .

Q. Which spectroscopic techniques are employed to characterize this compound, and what key spectral features should researchers expect?

- Methodological Answer:

- ¹H NMR: Look for aromatic proton signals (δ 6.5–8.0 ppm) and splitting patterns indicative of substitution (e.g., doublets for para-substituted rings). The trifluoromethoxy (-OCF₃) group does not contribute protons but influences neighboring shifts .

- ¹⁹F NMR: A singlet near δ 57 ppm confirms the -OCF₃ group .

- LCMS: A molecular ion peak ([M+H]⁺) at m/z ~335 (exact mass depends on isotopic Br/F patterns). Fragmentation peaks may include loss of SO₂Cl (-135 Da) .

- IR Spectroscopy: Strong S=O stretching vibrations near 1370 cm⁻¹ and 1170 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group. Use anhydrous solvents (e.g., dry dichloromethane) during reactions. Avoid prolonged exposure to moisture or heat, which can degrade the compound to sulfonic acids. Confirm purity via TLC or LCMS before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for sulfonyl chloride derivatives, and what factors most significantly impact reproducibility?

- Methodological Answer: Yield discrepancies often arise from variations in:

- Reagent purity: Impurities in bromomethyl precursors (e.g., 4-(bromomethyl) derivatives) can lead to side reactions. Pre-purify starting materials via column chromatography .

- Reaction time/temperature: Underheating may leave unreacted intermediates, while overheating degrades the sulfonyl chloride. Use controlled heating mantles and monitor reaction progress via TLC .

- Workup procedures: Incomplete acidification or extraction can reduce yield. Optimize pH during aqueous workup (target pH ≤ 2) and use multiple extraction cycles .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electrophilic centers (sulfur in SO₂Cl) and predict sites for nucleophilic attack. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions. Transition-state modeling (e.g., using Gaussian or ORCA) helps assess activation energies for reactions with amines or alcohols . Pair computational results with experimental kinetics (e.g., monitoring reaction rates via UV-Vis or NMR) to validate predictions .

Q. How can X-ray crystallography be applied to confirm the structure of this compound, and what challenges arise during data refinement?

- Methodological Answer:

- Crystallization: Use slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate) to grow single crystals.

- Data collection: Employ a synchrotron or high-resolution diffractometer (Cu-Kα radiation) to resolve heavy atoms (Br, S).

- Refinement: Use SHELXL for structure solution. Challenges include disorder in the trifluoromethoxy group and high thermal motion for lighter atoms (e.g., F). Apply restraints for C-F bond lengths and anisotropic displacement parameters. Validate the model with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What role does this compound play in medicinal chemistry, particularly in protease inhibitor design?

- Methodological Answer: The sulfonyl chloride moiety acts as an electrophilic "warhead" in covalent inhibitors, reacting with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. For example, analogs of this compound have been used to target ADAM-17, a metalloprotease involved in cancer progression. Structure-activity relationship (SAR) studies involve modifying the bromo and trifluoromethoxy substituents to balance reactivity and selectivity. Biological assays (e.g., enzyme inhibition IC₅₀, cell viability) are paired with molecular docking (AutoDock Vina) to guide optimization .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for sulfonyl chloride derivatives in different solvent systems?

- Methodological Answer: Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) can alter chemical shifts by up to 0.5 ppm. To resolve discrepancies:

- Standardize solvent: Use CDCl₃ for non-polar compounds and DMSO-d₆ for polar intermediates.

- Verify assignments: Perform 2D NMR (COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

- Control concentration: High concentrations may cause aggregation, shifting peaks. Dilute samples to ≤10 mM .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.85 (d, 1H, Ar-H), 7.50–7.60 (m, 2H, Ar-H), 6.55 (d, 2H, Ar-H) | |

| ¹⁹F NMR (CDCl₃) | δ 57 (s, -OCF₃) | |

| LCMS | m/z 381 [M+H]⁺ (analog with similar substituents) |

Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 100°C | Maximizes conversion | |

| Solvent | Ethanol/water (1:1) | Enhances reactant solubility | |

| Reaction Time | 16 hours | Completes sulfonation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.